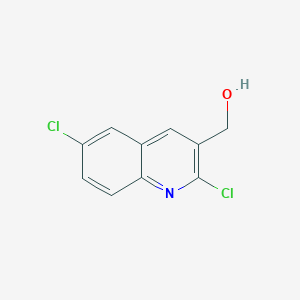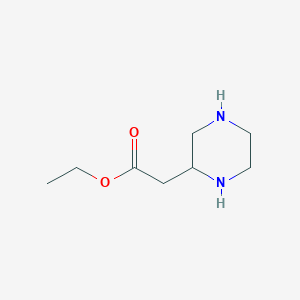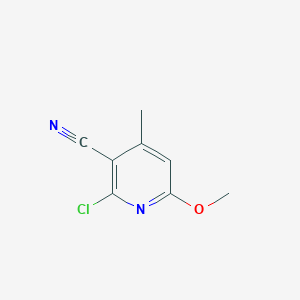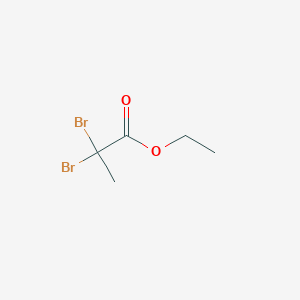
17-Methyl-5alpha-androstane-3beta,17beta-diol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Methyl-5alpha-androstane-3beta,17beta-diol-d5 is a complex organic compound with a unique structure. It is a deuterated derivative of a steroidal compound, which means it contains deuterium atoms (a stable isotope of hydrogen) in place of some hydrogen atoms. This modification can significantly alter the compound’s physical and chemical properties, making it valuable for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-Methyl-5alpha-androstane-3beta,17beta-diol-d5 typically involves multiple steps, including the introduction of deuterium atoms. The process may start with a precursor steroid compound, which undergoes deuterium exchange reactions under specific conditions. Common reagents used in these reactions include deuterium oxide (D2O) and deuterated solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale deuterium exchange reactions, utilizing specialized equipment to ensure high purity and yield. The process is carefully controlled to maintain the integrity of the deuterium atoms and prevent contamination.
Chemical Reactions Analysis
Types of Reactions
17-Methyl-5alpha-androstane-3beta,17beta-diol-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Deuterium atoms can be replaced with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce more saturated hydrocarbons.
Scientific Research Applications
17-Methyl-5alpha-androstane-3beta,17beta-diol-d5 has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms to study the behavior of deuterium atoms.
Biology: Employed in metabolic studies to understand the role of deuterium in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the production of deuterated compounds for various industrial applications.
Mechanism of Action
The mechanism of action of 17-Methyl-5alpha-androstane-3beta,17beta-diol-d5 involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can influence the compound’s binding affinity and stability, leading to unique biological effects. These effects are mediated through interactions with enzymes, receptors, and other cellular components .
Comparison with Similar Compounds
Similar Compounds
17-Methyl-5α-androstane-3β,17β-diol-d3: A similar deuterated steroidal compound with comparable properties.
4-Androstenedione: Another steroidal compound with different deuterium placement.
17-Hexyl-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol: A structurally related compound with unique functional groups.
Uniqueness
The uniqueness of 17-Methyl-5alpha-androstane-3beta,17beta-diol-d5 lies in its specific deuterium placement, which can significantly alter its physical and chemical properties. This makes it a valuable tool for studying deuterium’s effects in various scientific fields.
Properties
CAS No. |
853904-65-1 |
|---|---|
Molecular Formula |
C20H34O2 |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
(3S,5S,8R,9S,10S,13S,14S,17S)-16,16-dideuterio-10,13-dimethyl-17-(trideuteriomethyl)-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H34O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h13-17,21-22H,4-12H2,1-3H3/t13-,14-,15+,16-,17-,18-,19-,20-/m0/s1/i3D3,11D2 |
InChI Key |
QGKQXZFZOIQFBI-KSWMSELESA-N |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4(C)O)C)O |
Isomeric SMILES |
[2H]C1(C[C@H]2[C@@H]3CC[C@H]4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@@]1(C([2H])([2H])[2H])O)C)C)O)[2H] |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4(C)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Propanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R)-](/img/structure/B1625007.png)

